molecular formula C14H9BrN2O2 B1450942 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol CAS No. 111997-58-1

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No.: B1450942
CAS No.: 111997-58-1
M. Wt: 317.14 g/mol
InChI Key: YQRNZLAWINEMKI-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Nucleophilic Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nitration: Formation of nitrophenol derivatives.

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of quinones.

Scientific Research Applications

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
  • 4-Bromophenol
  • 4-Bromobiphenyl

Uniqueness

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to the presence of both the oxadiazole ring and the phenol group, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRNZLAWINEMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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